molecular formula C25H18ClN3OS B2678396 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide CAS No. 920400-77-7

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

Cat. No.: B2678396
CAS No.: 920400-77-7
M. Wt: 443.95
InChI Key: QHJWDEFSYRYNMH-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a useful research compound. Its molecular formula is C25H18ClN3OS and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on structurally related Schiff bases, including those derived from thiazolyl and pyridinyl groups, has demonstrated significant antimicrobial properties. These compounds, through their synthesis and evaluation, have shown promising activity against a variety of pathogenic bacterial species. The methodologies involve synthesizing Schiff bases by reacting 2-benzoylpyridine with different amines, including 2-amino-6-chlorobenzothiazole, and assessing their antibacterial efficacy through the disc diffusion method. Molecular docking studies further suggest their potential as inhibitors of critical enzymes in pathogens, indicating their application in designing novel antimicrobial agents (Al‐Janabi, Elzupir, & Yousef, 2020).

Antihypertensive Agents

Compounds synthesized from thiazolyl derivatives have been investigated for their antihypertensive properties, showcasing the utility of such chemicals in developing α-blocking agents. These studies involve the synthesis of thiosemicarbazides, triazoles, and Schiff bases, followed by pharmacological screening to evaluate their activity and toxicity profiles. The findings suggest the role of these compounds in medical research focused on cardiovascular diseases (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Anticancer Activity

Related research into fluoro-substituted benzo[b]pyran compounds, which share functional group similarities with the compound of interest, has unveiled their potential in treating lung cancer. Through synthetic pathways, researchers have developed derivatives exhibiting significant anticancer activity at low concentrations compared to reference drugs. This opens avenues for exploring N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide in oncology research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Proton Exchange Membranes

Sulfonated polybenzothiazoles containing naphthalene, synthesized through polycondensation involving similar thiazolyl and naphthyl structures, demonstrate excellent properties for use as proton exchange membranes. These materials exhibit high thermal and oxidative stabilities, along with good mechanical properties and high proton conductivities, highlighting their potential in fuel cell technology (Wang, Lee, Lee, Kang, Shin, Zhuang, Lee, & Guiver, 2015).

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3OS/c1-16-12-19(26)13-22-23(16)28-25(31-22)29(15-17-6-5-11-27-14-17)24(30)21-10-4-8-18-7-2-3-9-20(18)21/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJWDEFSYRYNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.